2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound with a complex structure that includes cyano, isopropyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(propan-2-yloxy)benzaldehyde, which is then subjected to a Knoevenagel condensation with malononitrile to form the corresponding cyano compound. This intermediate is then reacted with isopropylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the phenyl ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(propan-2-yl)-3-phenylprop-2-enamide: Lacks the propan-2-yloxy group on the phenyl ring, which may affect its reactivity and biological activity.
2-cyano-N-(propan-2-yl)-3-[4-(methoxy)phenyl]prop-2-enamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group, which can influence its chemical properties and interactions.
Uniqueness
The presence of the propan-2-yloxy group in 2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide provides unique steric and electronic properties that can enhance its interactions with biological targets and its stability under various conditions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-cyano-N-propan-2-yl-3-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(2)18-16(19)14(10-17)9-13-5-7-15(8-6-13)20-12(3)4/h5-9,11-12H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDHNRSFQAEMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)OC(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.